molecular formula C17H22N4O2 B2370895 1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea CAS No. 1797866-93-3

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

Cat. No.: B2370895
CAS No.: 1797866-93-3
M. Wt: 314.389
InChI Key: AQGCSIWDKVHFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety linked to a pyrazole ring and a dimethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Attachment of the tetrahydro-2H-pyran-4-yl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-4-yl halide in the presence of a base.

    Formation of the urea linkage: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative of 3,4-dimethylphenyl to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea can be compared with other similar compounds, such as:

    1-(3,4-dimethylphenyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its chemical reactivity and biological activity.

    1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)urea: The position of the pyrazole ring substitution can influence the compound’s properties.

    1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-yl)urea: The replacement of the pyrazole ring with an imidazole ring can lead to different chemical and biological behaviors.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-3-4-14(9-13(12)2)19-17(22)20-15-10-18-21(11-15)16-5-7-23-8-6-16/h3-4,9-11,16H,5-8H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGCSIWDKVHFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.